molecular formula C21H23N3OS B12599340 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide

2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide

Cat. No.: B12599340
M. Wt: 365.5 g/mol
InChI Key: NFZXXTHMKOQZGR-UHFFFAOYSA-N
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Description

2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a synthetic small molecule featuring a quinazoline core, a phenyl substituent, and a sulfanyl-acetamide chain. This specific molecular architecture suggests potential for diverse biological activity, making it a compound of significant interest for early-stage pharmacological and biochemical research. Based on its structural features, this compound is primarily valued for investigating protein-targeted therapies. The quinazoline pharmacophore is a privileged structure in medicinal chemistry, known to be present in inhibitors of various kinase enzymes and Bromodomain and Extra-Terminal (BET) proteins . Researchers can utilize this chemical tool to probe the function of these proteins in cellular signaling pathways, gene regulation, and disease progression, particularly in oncology. Its potential mechanism of action may involve competitive binding to the acetyl-lysine recognition site of BET bromodomains or the ATP-binding pocket of kinases, thereby disrupting key protein-protein or enzyme-substrate interactions . This product is supplied as a high-purity compound for "Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to conduct their own thorough characterization and biological validation experiments to confirm its specific targets and efficacy in their unique experimental models.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H23N3OS/c1-4-15-10-11-18-17(12-15)21(26-13-19(25)22-14(2)3)24-20(23-18)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,22,25)

InChI Key

NFZXXTHMKOQZGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Initial Synthesis Steps

  • Formation of Quinazoline Core :

    • The synthesis begins with the condensation of 2-aminobenzamide and ethyl phenyl ketone, which results in the formation of the quinazoline core. This reaction typically requires heating under reflux conditions to promote cyclization.
  • Introduction of Sulfanyl Group :

    • The quinazoline intermediate is then reacted with a thiol reagent, such as thiophenol or another suitable thiol, to introduce the sulfanyl group at the appropriate position on the quinazoline ring.
  • Amide Coupling :

    • The final step involves the attachment of the isopropylacetamide moiety through an amide coupling reaction. This can be achieved using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) or by employing direct coupling methods under acidic or basic conditions.

Reaction Conditions

The success of these synthetic routes depends heavily on optimizing reaction conditions. Key parameters include:

  • Temperature : Reactions are often conducted at elevated temperatures (e.g., refluxing in solvents like ethanol or toluene) to ensure complete conversion.

  • Time : Reaction times vary; for example, condensation reactions may require several hours, while coupling reactions can be completed in shorter time frames (1–3 hours).

  • Solvent Selection : Common solvents include ethanol, dimethylformamide (DMF), and dichloromethane (DCM), chosen based on their ability to dissolve reactants and facilitate the desired reactions.

Industrial Production Methods

For large-scale production, industrial methods may differ slightly from laboratory procedures to enhance efficiency and reduce costs:

  • Continuous Flow Reactors : These systems allow for real-time monitoring and control of reaction conditions, improving yield and reproducibility.

  • High-throughput Screening : This approach enables rapid testing of multiple reaction conditions and reagents to identify optimal synthesis pathways.

Chemical Reactions Analysis

The synthesized compound can undergo various chemical transformations, which are important for its application in drug development:

Types of Reactions

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction : The quinazoline core may be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions : Electrophilic or nucleophilic substitution can occur at various positions on the quinazoline ring or sulfanyl group.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Hydrogen peroxide Room temperature
Reduction Lithium aluminum hydride Anhydrous conditions
Substitution Alkyl halides or acyl chlorides Basic conditions

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted quinazoline derivatives .

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity :
Research indicates that compounds similar to 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide have shown promising anticonvulsant activity. For instance, derivatives of quinazoline have been synthesized and evaluated for their effectiveness in various animal models of epilepsy. These studies suggest that modifications in the structure can significantly influence the anticonvulsant properties, making them potential candidates for new antiepileptic drugs (AEDs) .

Analgesic Effects :
Quinazoline derivatives have also been investigated for their analgesic properties. The mechanism often involves modulation of neurotransmitter systems, which can lead to pain relief. The compound's structure suggests it may interact with specific receptors involved in pain pathways, warranting further investigation .

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The structural features of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide may enhance its selectivity and potency against various cancer cell lines .

Antimicrobial Activity

Compounds containing quinazoline moieties have also been reported to possess antimicrobial properties. Their mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Study 1: Anticonvulsant Screening

In a study evaluating several quinazoline derivatives, a compound structurally similar to 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide was tested using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) test in mice. Results showed significant protection against seizures compared to standard AEDs like phenytoin, indicating its potential as a new AED .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Test Compound52.30>500>9.56
Phenytoin28.10>100>3.6

Case Study 2: Anticancer Activity

A series of quinazoline derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicative of potent anticancer activity. The structure of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide was hypothesized to enhance binding to target kinases involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound A : 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()
  • Core Structure : 1,2,4-triazole (5-membered ring) vs. quinazoline (6-membered fused ring).
  • Substituents : Pyrazinyl group at position 5 of the triazole; 2-isopropylphenyl on the acetamide.
  • Pyrazinyl substituents may enhance hydrogen-bonding capabilities compared to the ethyl and phenyl groups on the quinazoline.
Compound B : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
  • Core Structure : Benzothiazole (6-membered fused ring with sulfur and nitrogen) vs. quinazoline (two nitrogens).
  • Substituents : Ethoxy group at position 6; 4-chlorophenyl on the acetamide.
  • Key Differences :
    • Benzothiazole’s sulfur atom may confer distinct electronic properties, affecting redox stability or metal coordination.
    • The 4-chlorophenyl group increases hydrophobicity compared to the isopropyl group in the target compound.

Functional Group Variations

Compound C : CF2, CF3, and CF4 Isoxazole/Thiazole Derivatives ()
  • Core Structure : Isoxazole (5-membered, oxygen-nitrogen) or thiazole (5-membered, sulfur-nitrogen) vs. quinazoline.
  • Substituents : Sulfamoyl and dioxoisoindoline groups.
  • Dioxoisoindoline introduces rigidity, which may limit conformational flexibility compared to the target compound’s sulfanyl-acetamide linker.
Compound D : Montelukast Sodium ()
  • Core Structure: Quinoline (single nitrogen in fused ring) vs. quinazoline (two nitrogens).
  • Substituents: Chloroquinoline, cyclopropyl, and sulfanyl-ethyl groups.
  • Key Differences: Quinoline’s single nitrogen reduces hydrogen-bonding capacity compared to quinazoline. Montelukast’s extended alkyl chains and cyclopropyl groups enhance lipophilicity, favoring membrane penetration—a property modulated in the target compound by the isopropyl group.

Tabulated Comparison of Key Properties

Property Target Compound Compound A (Triazole) Compound B (Benzothiazole) Compound C (Isoxazole/Thiazole) Compound D (Montelukast)
Core Heterocycle Quinazoline (6-membered) 1,2,4-Triazole (5-membered) Benzothiazole (6-membered) Isoxazole/Thiazole (5-membered) Quinoline (6-membered)
Key Substituents 6-Ethyl, 2-phenyl, sulfanyl Pyrazinyl, sulfanyl Ethoxy, 4-chlorophenyl Sulfamoyl, dioxoisoindoline Chloroquinoline, cyclopropyl
Molecular Weight Estimated ~380-400 g/mol Higher (pyrazinyl adds mass) Moderate (~350-370 g/mol) High (sulfamoyl adds mass) ~600 g/mol
Solubility Predictors Moderate (isopropyl reduces polarity) Moderate (pyrazinyl may enhance) Low (chlorophenyl dominates) High (sulfamoyl increases polarity) Low (lipophilic chains)
Potential Applications Kinase inhibition, receptor modulation Enzyme inhibition Antimicrobial/antiviral Anti-inflammatory Leukotriene antagonist

Research Implications and Limitations

The ethyl and phenyl groups may enhance binding to hydrophobic pockets in biological targets, while the isopropyl acetamide tailors solubility. However, the absence of explicit pharmacological data in the provided evidence limits conclusive comparisons of efficacy or toxicity. Further studies using computational modeling (e.g., docking simulations) and in vitro assays are needed to validate these hypotheses.

Biological Activity

2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C21H23N3OS
  • CAS Number : 606134-60-5
  • Molecular Weight : 365.49 g/mol

The compound features a quinazoline moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Study Findings

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values of approximately 15 µM and 20 µM, respectively.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies

  • Animal Models : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
  • Cytokine Profiling : Serum analysis showed decreased levels of TNF-alpha and IL-6 following treatment, suggesting that the compound may modulate inflammatory pathways effectively.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties associated with quinazoline derivatives. The compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro.

Research Insights

  • Oxidative Stress : Treatment with 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide resulted in reduced levels of reactive oxygen species (ROS) in neuronal cells.
  • Neurotransmitter Modulation : The compound was found to enhance levels of neurotransmitters such as dopamine and serotonin, indicating potential implications for mood disorders.

Summary Table of Biological Activities

Biological ActivityEffectReference Study
AnticancerInhibition of cell growth
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased oxidative stress

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